molecular formula C18H12FNO5 B11351962 4-Fluorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

4-Fluorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11351962
M. Wt: 341.3 g/mol
InChI Key: IRQJQMUWJUQSJS-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

4-Fluorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Fluorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate apart from similar compounds is its combination of the oxazole ring with the fluorophenyl and benzodioxin groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H12FNO5

Molecular Weight

341.3 g/mol

IUPAC Name

(4-fluorophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H12FNO5/c19-12-2-4-13(5-3-12)24-18(21)14-10-16(25-20-14)11-1-6-15-17(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2

InChI Key

IRQJQMUWJUQSJS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)OC4=CC=C(C=C4)F

Origin of Product

United States

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